H-D-Se-Met-OH.HCl

Description

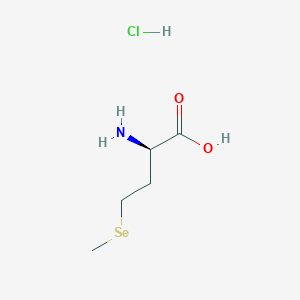

H-D-Se-Met-OH.HCl is a hydrochloride salt of the D-selenomethionine derivative, a selenium-containing amino acid analog. Selenomethionine (Se-Met) replaces sulfur in methionine with selenium, enhancing its redox activity and bioavailability in biological systems . This compound is primarily utilized in peptide synthesis and biochemical studies, where selenium’s unique properties (e.g., lower electronegativity and larger atomic radius compared to sulfur) influence protein stability, catalytic activity, and resistance to oxidative damage.

Synthesis protocols for such compounds typically involve coupling reagents like HATU or DCC (as seen in methionine-based tripeptide synthesis in ) , followed by purification via chromatography. The hydrochloride salt form improves solubility in aqueous systems, a critical factor for biological applications.

Properties

Molecular Formula |

C5H12ClNO2Se |

|---|---|

Molecular Weight |

232.58 g/mol |

IUPAC Name |

(2R)-2-amino-4-methylselanylbutanoic acid;hydrochloride |

InChI |

InChI=1S/C5H11NO2Se.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1 |

InChI Key |

WZUBZCPSXMZBOT-PGMHMLKASA-N |

Isomeric SMILES |

C[Se]CC[C@H](C(=O)O)N.Cl |

Canonical SMILES |

C[Se]CCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Se-Met-OH.HCl typically involves the incorporation of selenium into the methionine structure. One common method is the reaction of methionine with selenium dioxide (SeO2) under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective incorporation of selenium into the methionine molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

H-D-Se-Met-OH.HCl undergoes various chemical reactions, including:

Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to form selenol derivatives.

Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Selenoxide or selenone derivatives.

Reduction: Selenol derivatives.

Substitution: Various substituted selenomethionine derivatives depending on the reagents used.

Scientific Research Applications

H-D-Se-Met-OH.HCl has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of selenium-containing compounds.

Biology: Studied for its role in selenium metabolism and its incorporation into proteins.

Medicine: Investigated for its potential therapeutic effects, including antioxidant and anticancer properties.

Industry: Used in the production of selenium-enriched supplements and functional foods.

Mechanism of Action

The mechanism of action of H-D-Se-Met-OH.HCl involves its incorporation into proteins in place of methionine. This substitution can affect the protein’s structure and function due to the unique properties of selenium compared to sulfur.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) H-D-Chg-OH.HCl (CAS 61367-40-6)

- Structure: Features cyclohexylglycine (Chg) instead of selenomethionine, imparting enhanced hydrophobicity and conformational rigidity due to the cyclohexane ring.

- Physicochemical Properties: Property H-D-Se-Met-OH.HCl (Inferred) H-D-Chg-OH.HCl () Molecular Weight ~250–270 g/mol 193.67 g/mol Log Po/w (Hydrophobicity) Lower (polar Se group) 1.2–1.5 (nonpolar Chg) Solubility High (HCl salt) Moderate in polar solvents Hydrogen Bond Donors 3 2

Applications : While H-D-Chg-OH.HCl is used in peptide engineering for stability , this compound is favored in redox-active enzyme studies due to selenium’s catalytic role.

(b) Methionine-Containing Peptides (e.g., H-Met-Met-OH)

- Synthesis: Methionine tripeptides (e.g., H-Met-Met-Met-OH) are synthesized using DCC/HATU coupling () , analogous to selenomethionine derivatives. However, selenium’s sensitivity to oxidation requires inert conditions during synthesis.

- Stability : Sulfur in methionine is prone to oxidation (forming sulfoxides), whereas selenium in Se-Met provides greater resistance, extending peptide half-life in vivo .

(c) Thiazolidine Derivatives (e.g., Compound 3 in )

- Structure : Thiazolidine rings (e.g., in (4S)-IPTT derivatives) introduce conformational constraints and metal-binding sites.

- Function : Unlike this compound, which participates in redox cycles, thiazolidines are used in asymmetric catalysis and chelation therapy .

Analytical and Pharmacological Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.